
Oxazole, 5-(diethoxymethyl)-
Descripción general
Descripción
“Oxazole, 5-(diethoxymethyl)-” is a chemical compound with the molecular formula C8H13NO3 . It is a derivative of oxazole, a heterocyclic compound consisting of a five-membered aromatic ring with one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “Oxazole, 5-(diethoxymethyl)-” contains a total of 25 bonds; 12 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 2 ethers (aliphatic), and 1 Oxazole .Chemical Reactions Analysis
Oxazole compounds, including “Oxazole, 5-(diethoxymethyl)-”, can undergo various chemical reactions. These include electrophilic substitution reactions, nucleophilic substitution reactions, and ring-opening reactions .Physical And Chemical Properties Analysis
“Oxazole, 5-(diethoxymethyl)-” has a molecular weight of 171.19, a boiling point of 201℃, a density of 1.061, and a flash point of 75℃ .Safety And Hazards
Direcciones Futuras
Oxazole derivatives, including “Oxazole, 5-(diethoxymethyl)-”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide range of biological activities and are part of a large number of drugs and biologically relevant molecules . Therefore, the synthesis and applications of oxazole derivatives, including “Oxazole, 5-(diethoxymethyl)-”, are expected to continue to be a significant area of research in the future .
Propiedades
IUPAC Name |
5-(diethoxymethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-10-8(11-4-2)7-5-9-6-12-7/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMACLJEBLOSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN=CO1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340743 | |
| Record name | Oxazole, 5-(diethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole, 5-(diethoxymethyl)- | |
CAS RN |
104336-01-8 | |
| Record name | Oxazole, 5-(diethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

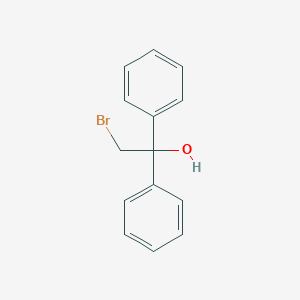
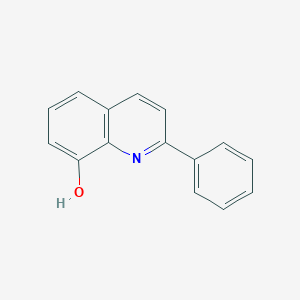
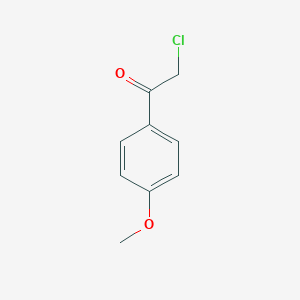
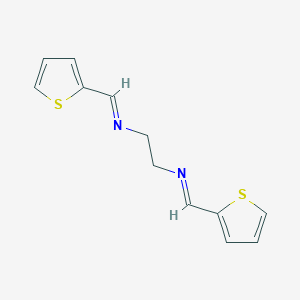
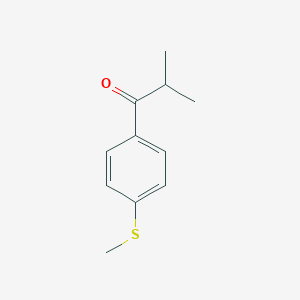
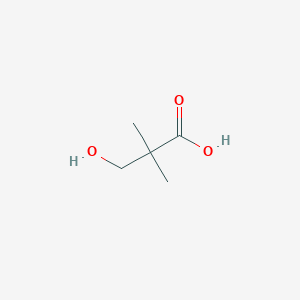
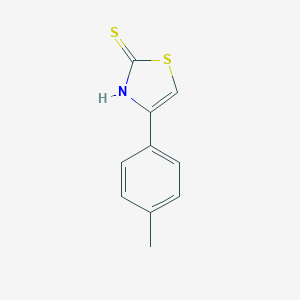
![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)
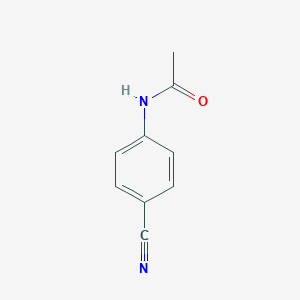
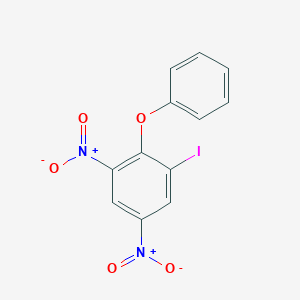
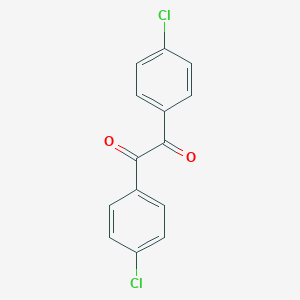
![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)